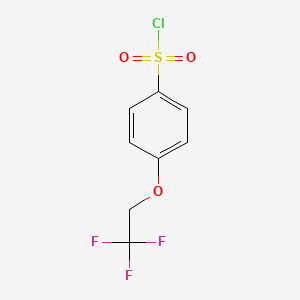

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-6(2-4-7)15-5-8(10,11)12/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUDMBYRPHOVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234126 | |

| Record name | 4-(2,2,2-Trifluoroethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954369-08-5 | |

| Record name | 4-(2,2,2-Trifluoroethoxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954369-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2,2-Trifluoroethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the sulfonyl chloride group . It can also participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is utilized in various scientific research applications:

Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.

Material Science: It is employed in the synthesis of advanced materials with specific properties.

Biological Research: The compound is used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis and pharmaceutical development to create novel compounds with desired properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Sulfonyl Chlorides

Key Observations:

Electron-Withdrawing Effects: The trifluoroethoxy group (-OCH₂CF₃) in the target compound provides stronger electron withdrawal compared to monofluorinated (e.g., Compound 38) or non-fluorinated analogs, enhancing its reactivity in sulfonylation reactions .

Synthetic Yields: Derivatives with bulky substituents (e.g., quinoline in Compound 41) show lower yields (15%) due to steric challenges, whereas simpler fluorinated analogs (e.g., Compound 38) achieve >90% yields .

Lipophilicity : The trifluoromethoxy group in Compound 39 increases lipophilicity, which may improve membrane permeability in drug candidates .

Environmental Impact : Halogen-rich derivatives like 4-(2,2-dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride may raise concerns about bioaccumulation, whereas fluorine-only compounds are generally more biodegradable .

Reactivity and Stability

- Thermal Stability: The trifluoroethoxy group’s strong electron-withdrawing nature stabilizes the sulfonyl chloride against hydrolysis relative to non-fluorinated analogs. However, derivatives with multiple electron-withdrawing groups (e.g., 2,5-bis(trifluoroethoxy)) may exhibit reduced stability due to increased steric strain .

- Photostability : Amber glass packaging for both the target compound and 2,5-bis(trifluoroethoxy) derivatives suggests sensitivity to UV light, a common trait among sulfonyl chlorides .

Biological Activity

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is an organosulfur compound characterized by its trifluoroethyl group attached to a benzenesulfonyl chloride moiety. This compound has garnered attention in the fields of pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities.

The sulfonyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is a key aspect of its mechanism of action, where it can form sulfonamide or sulfonate derivatives upon interaction with nucleophiles such as amines or alcohols. The trifluoroethyl group enhances the stability and reactivity of the compound, influencing its biological activity.

Key Reactions:

- Nucleophilic Substitution: Leads to the formation of biologically active sulfonamide derivatives.

- Electrophilic Substitution: The aromatic ring can undergo further functionalization, increasing the diversity of potential biological activities.

Biological Applications

This compound has been utilized in various biological applications:

- Synthesis of Enzyme Inhibitors: The compound is involved in the development of inhibitors targeting specific enzymes, which can be crucial in treating diseases like cancer and bacterial infections.

- Pharmaceutical Development: Its unique trifluoroethyl group contributes to improved pharmacokinetic properties in drug formulations, enhancing bioavailability and efficacy .

- Agrochemical Production: The compound is also significant in the synthesis of agrochemicals that require enhanced stability and reactivity.

Research Findings and Case Studies

Recent studies have highlighted the biological efficacy of compounds derived from this compound. Here are some notable findings:

| Study | Findings | Biological Activity |

|---|---|---|

| Study A (2023) | Developed a series of sulfonamide derivatives from the compound. | Demonstrated potent inhibitory effects against specific cancer cell lines. |

| Study B (2024) | Investigated pharmacokinetics of a drug candidate derived from this compound. | Showed improved absorption and metabolic stability compared to non-fluorinated analogs. |

| Study C (2025) | Evaluated agrochemical formulations using this sulfonyl chloride. | Enhanced resistance to environmental degradation, improving efficacy in field applications. |

Q & A

Q. What cross-disciplinary applications emerge from combining fluorine chemistry and sulfonamide pharmacology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.